molecular formula C12H20O B087108 2-Ethyl-2-adamantanol CAS No. 14648-57-8

2-Ethyl-2-adamantanol

Cat. No.: B087108
CAS No.: 14648-57-8
M. Wt: 180.29 g/mol
InChI Key: YUBKBLFRGDNIDR-UHFFFAOYSA-N
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Description

2-Ethyl-2-adamantanol (CAS 14648-57-8) is a polycyclic alcohol derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol . Key physicochemical properties include:

  • Melting point: 70°C
  • Boiling point: 265.5°C (predicted)
  • Density: 1.045 g/cm³
  • Appearance: White to off-white crystalline powder .

This compound is primarily used as a pharmaceutical intermediate for synthesizing adamantane-based drugs, leveraging the adamantane scaffold’s metabolic stability and lipophilicity . Its synthesis typically involves substitution reactions on adamantane precursors, though specific methodologies are proprietary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-adamantanol typically involves the reaction of adamantanone with ethylmagnesium bromide in the presence of a suitable solvent. The reaction proceeds via a Grignard reaction mechanism, where the ethyl group is introduced to the adamantanone, followed by hydrolysis to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents. A key example is its reaction with vinyl methacrylate to form 2-ethyl-2-adamantyl methacrylate, a monomer used in photoresist polymers:

  • Conditions : Basic ion exchange resin (pH 7–8), hexane solvent, −10°C, 6 hours .

  • Yield : 93.45% .

  • Mechanism : Base-catalyzed nucleophilic acyl substitution, with the resin facilitating deprotonation and activation of the hydroxyl group.

Reaction Table :

ReagentProductConditionsYieldSource
Vinyl methacrylate2-Ethyl-2-adamantyl methacrylateHexane, −10°C, pH 7–893.45%

Oxidation Reactions

The adamantane backbone and ethyl group exhibit stability under mild oxidation, but strong oxidants target the hydroxyl group:

  • Ketone Formation : Oxidation with KMnO₄/H₂SO₄ converts the alcohol to 2-ethyl-2-adamantanone.

  • Hypoiodite Reactions : Reaction with Pb(OAc)₄ and I₂ in benzene yields iodinated ethers (e.g., di-iodo-ether derivatives) .

Key Data :

  • Hypoiodite Product : Di-iodo-ether (C₁₂H₁₈I₂O), confirmed via crystallography .

  • Selectivity : Substituents on the adamantane core direct oxidation regiochemistry .

Substitution Reactions

The hydroxyl group is replaceable via nucleophilic substitution or intermediary azide formation:

  • Azide Synthesis : Treatment with NaN₃/TFA in CH₂Cl₂ converts the alcohol to 2-ethyl-2-azidoadamantane .

    • Subsequent Reduction : LiAlH₄ reduces the azide to 2-ethyl-2-aminoadamantane .

Reaction Pathway :

  • 2-Ethyl-2-adamantanol → (NaN₃/TFA) → 2-Ethyl-2-azidoadamantane → (LiAlH₄) → 2-Ethyl-2-aminoadamantane .

Ring-Opening and Ether Formation

Reactions with halogens or electrophiles induce adamantane framework modifications:

  • Di-iodo-ether Formation : Iodine and lead tetra-acetate in benzene produce bridged ethers (e.g., 4-oxahomoadamantanes) .

  • Hydrolysis : Iodo-ethers hydrolyze to yield bicyclo[3.3.1]nonan-3-ol derivatives .

Example :

  • Product : 7-Iodo-bicyclo[3.3.1]nonan-3-ol (C₉H₁₅IO), characterized via NMR .

Thermal and Acid-Catalyzed Rearrangements

Under acidic conditions, the adamantane skeleton undergoes isomerization:

  • Isomerization : Heating with Lewis acids (e.g., AlCl₃) or solid acids (e.g., zeolites) promotes skeletal rearrangements to 1-ethyladamantane derivatives .

Biological Interactions

While not a direct reaction, this compound’s adamantane core enables membrane interaction studies:

  • Membrane Disruption : The rigid structure embeds into lipid bilayers, altering membrane fluidity .

Scientific Research Applications

Chemical Properties and Structure

2-Ethyl-2-adamantanol is a derivative of adamantane, characterized by its rigid cage-like structure which contributes to its unique properties. Its molecular weight is approximately 184.29 g/mol, and it has a boiling point around 255 °C. The compound exhibits good solubility in organic solvents and has been noted for its thermal stability, making it suitable for various applications in chemical synthesis and material formulation .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a pharmaceutical intermediate. It can be utilized in the synthesis of various bioactive compounds, including antiviral agents and anti-inflammatory drugs.

Case Study: Antiviral Activity
Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. For instance, derivatives similar to this compound have been studied for their ability to inhibit viral replication through mechanisms that target the viral M2 protein . This positions this compound as a candidate for further investigation in antiviral drug development.

Polymer Chemistry

In polymer science, this compound serves as a valuable monomer for synthesizing advanced polymeric materials. Its adamantane structure imparts rigidity and thermal stability to polymers, which can enhance their mechanical properties.

Data Table: Polymerization Applications

Polymer TypeMonomer UsedProperties Enhanced
PolyimidesAdamantane-based monomersHigh thermal stability
Poly(2-oxazoline)This compoundTunable thermal transitions
Methacrylate PolymersThis compound methacrylateImproved mechanical strength

Case Study: Thermoresponsive Polymers
A study demonstrated the incorporation of this compound into poly(2-oxazoline) copolymers. The resulting materials exhibited tunable lower critical solution temperatures (LCST), allowing for applications in drug delivery systems where temperature responsiveness is crucial .

Materials Science

The compound's unique structure also lends itself to applications in materials science, particularly in the development of coatings and adhesives that require high durability and resistance to thermal degradation.

Case Study: Coatings Development
Research has explored the use of adamantane derivatives in formulating high-performance coatings. The rigidity provided by the adamantane structure enhances the mechanical properties of the coating while maintaining flexibility, which is essential for various industrial applications .

Mechanism of Action

The mechanism by which 2-Ethyl-2-adamantanol exerts its effects is primarily through its interaction with biological membranes. The rigid and bulky structure of the adamantane core allows it to embed within lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Adamantane Alcohols

2-Adamantanol (CAS 700-57-2)

  • Molecular formula : C₁₀H₁₆O
  • Melting point : 260–265°C (decomposition) .
  • Key differences :
    • Lacks the ethyl substituent, resulting in a simpler structure.
    • Higher melting point due to stronger intermolecular hydrogen bonding in the absence of steric hindrance from the ethyl group .

2-Methyl-2-adamantanol (CAS 702-98-7)

  • Molecular formula : C₁₁H₁₈O
  • Melting point: Not explicitly reported, but expected to be lower than 2-adamantanol due to methyl-induced steric effects.

1-Adamantaneethanol (CAS 6240-11-5)

  • Molecular formula : C₁₂H₂₀O
  • Structure: Ethanol group attached to the 1-position of adamantane.
  • Key differences :
    • Positional isomerism affects hydrogen bonding capacity and molecular packing, leading to distinct physicochemical profiles .

Functionalized Adamantane Derivatives

2-Adamantanone (CAS 700-58-3)

  • Molecular formula : C₁₀H₁₄O
  • Functional group : Ketone.
  • Key differences: The ketone group increases polarity and reactivity (e.g., susceptibility to nucleophilic attack) compared to the alcohol group in 2-ethyl-2-adamantanol .

1-(1-Adamantyl)ethylamine Hydrochloride (CAS 1501-84-4)

  • Molecular formula : C₁₂H₂₁N·HCl
  • Functional group : Amine.

2-(1-Adamantyl)ethanethiol (CAS 915920-04-6)

  • Molecular formula : C₁₂H₂₀S
  • Functional group : Thiol.
  • Key differences :
    • Thiol group offers higher nucleophilicity and susceptibility to oxidation compared to the hydroxyl group .

Pharmacological and Industrial Relevance

Adamantane derivatives are prized in drug design for their ability to enhance metabolic stability and bioavailability. For example:

  • This compound serves as a precursor for neurological and antiviral agents, capitalizing on the adamantane scaffold’s ability to penetrate lipid membranes .

Structural and Property Analysis Table

Compound CAS Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Group Applications
This compound 14648-57-8 C₁₂H₂₀O 180.29 70 Alcohol Pharmaceutical intermediate
2-Adamantanol 700-57-2 C₁₀H₁₆O 152.23 260–265 Alcohol Reference standard
2-Methyl-2-adamantanol 702-98-7 C₁₁H₁₈O 166.26 N/A Alcohol Research chemical
2-Adamantanone 700-58-3 C₁₀H₁₄O 150.21 282–286 Ketone Organic synthesis
1-(1-Adamantyl)ethylamine HCl 1501-84-4 C₁₂H₂₁N·HCl 215.76 >300 Amine Neurological agents

Biological Activity

2-Ethyl-2-adamantanol (E2A) is a compound belonging to the adamantane family, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique adamantane structure, which provides a rigid framework conducive to various chemical modifications. Its molecular formula is C12H18OC_{12}H_{18}O, with a molecular weight of approximately 182.27 g/mol. The compound's structure allows it to participate in diverse biochemical interactions, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may influence:

  • Cell Signaling Pathways : E2A has been shown to modulate signaling pathways that regulate cellular functions such as proliferation and apoptosis.
  • Gene Expression : It can alter the expression of genes involved in critical cellular processes, potentially impacting cell cycle regulation and metabolic pathways.
  • Enzyme Interaction : E2A may inhibit or activate specific enzymes by binding to their active sites, thereby influencing metabolic reactions and cellular homeostasis.

Neuroprotective Potential

There is emerging evidence suggesting that E2A may serve as a scaffold for developing drugs targeting neurodegenerative diseases such as Alzheimer's. Preliminary studies indicate that compounds derived from E2A could enhance neuroprotective effects, although further research is necessary to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound and its derivatives:

  • Synthesis and Polymerization : E2A has been utilized as a precursor for synthesizing 2-ethyl-2-adamantyl methacrylate (EAM), which is valuable in producing specialty polymers. These polymers exhibit unique properties such as improved thermal stability and hydrophobicity, making them suitable for biomedical applications.
    PropertyValue
    Molecular Weight182.27 g/mol
    Melting PointNot specified
    SolubilitySoluble in organic solvents
  • Antimicrobial Activity : Although specific antimicrobial effects of E2A have not been extensively documented, derivatives like EAM have shown modulation of antimicrobial activities when incorporated into polymeric matrices. This suggests potential applications in medical devices or drug delivery systems.
  • Biocompatibility Studies : Research indicates that polymers derived from E2A exhibit biocompatibility, making them suitable candidates for use in medical applications where interaction with biological tissues is critical.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Ethyl-2-adamantanol, and how can purity be optimized?

  • Methodology :

  • Synthesis : Common routes involve acid-catalyzed condensation of adamantane derivatives with ethylating agents. For example, alkylation of 2-adamantanone followed by reduction (e.g., using NaBH4 or LiAlH4) yields this compound .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) is recommended to achieve >97% purity .
  • Quality Control : Validate purity via GC-MS (retention time comparison) and NMR (integration of ethyl group protons at δ ~1.2–1.5 ppm) .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Literature reports for similar adamantanol derivatives suggest melting points between 260–280°C, but deviations may occur due to impurities .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–80°C), and light exposure. Monitor via HPLC to identify decomposition products .
  • Solubility : Determine in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using gravimetric analysis .

Advanced Research Questions

Q. What experimental designs are suitable for studying the steric effects of this compound in host-guest chemistry?

  • Methodology :

  • Host-Guest Binding : Use NMR titration (e.g., in CDCl3) to measure association constants (Ka) with macrocyclic hosts like cucurbiturils. Compare with unsubstituted adamantanol derivatives to quantify steric hindrance .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze spatial occupancy and electronic effects of the ethyl group .
  • Contradiction Resolution : If experimental Ka values conflict with computational predictions, re-evaluate solvent effects or protonation states .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Data Cross-Validation : Compare IR and NMR spectra across multiple batches and solvent systems (e.g., DMSO-d6 vs. CDCl3). Discrepancies in hydroxyl proton signals (δ ~1.5–2.0 ppm) may arise from hydrogen bonding variability .
  • Error Analysis : Quantify instrument calibration errors (e.g., ±0.01 ppm for NMR) and batch-to-batch impurities via spiked controls .
  • Collaborative Studies : Share raw data with independent labs for reproducibility assessments .

Q. What strategies optimize the use of this compound as a chiral auxiliary in asymmetric synthesis?

  • Methodology :

  • Enantiomeric Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Monitor elution times and compare with racemic mixtures .
  • Catalytic Screening : Test coordination with transition metals (e.g., Ru, Rh) in hydrogenation reactions. Use kinetic studies (e.g., TOF measurements) to assess steric vs. electronic contributions .
  • Stability Under Reaction Conditions : Conduct in situ FTIR or Raman spectroscopy to detect decomposition intermediates during catalysis .

Q. Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and handle waste per biohazard guidelines due to potential neurotoxic byproducts .
  • Data Reporting : Include raw datasets (e.g., NMR FID files, HPLC chromatograms) in supplementary materials for peer review .

Properties

IUPAC Name

2-ethyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBKBLFRGDNIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402878
Record name 2-Ethyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14648-57-8
Record name 2-Ethyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5 mL of ether was added 3.7 g (0.15 gram atom) of magnesium. To the mixture was added dropwise a solution of ethyl iodide (30 g, 0.19 mol) in ether (30 mL). The solution of ethylmagnesium iodide thus prepared was added dropwise to a solution of 2-adamantanone (20 g, 0.13 mol) in tetrahydrofuran (100 ml), and the mixture was stirred at room temperature overnight. GC analysis indicated that reduction products, i.e., 2-adamantanol and 2-ethyl-2-adamantanol were formed in 75% and 25%, respectively.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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